Pyrimido[2,1-a]isoquinolin-2-one
Description
Pyrimido[2,1-a]isoquinolin-2-one is a tricyclic heterocyclic compound featuring a fused pyrimidine and isoquinoline scaffold. This structure has garnered attention due to its versatility in medicinal chemistry, particularly as a pharmacophore in kinase inhibition and anticancer therapeutics. The compound is synthesized via strategies such as ring-closing metathesis (RCM) and Pictet-Spengler reactions, with yields ranging from 24% to 48% depending on substituents and reaction conditions . Key derivatives, such as NU7107 and Compound 401, exhibit potent inhibitory activity against DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), with IC50 values as low as 0.19 µM and 0.28 µM, respectively . These properties underscore its significance in targeting DNA repair pathways and cancer cell radiosensitization.
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
pyrimido[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C12H8N2O/c15-11-6-8-14-7-5-9-3-1-2-4-10(9)12(14)13-11/h1-8H |
InChI Key |
BDUZXMHHZYBCED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[2,1-a]isoquinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a suitable amine with a diketone or keto-ester followed by cyclization[_{{{CITATION{{{_1{Synthesis of pyrimido[2,1-a]isoindolone and isoindolo2,1-a .... The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Pyrimido[2,1-a]isoquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new chemical entities with diverse functionalities.
Biology: Research has shown that Pyrimido[2,1-a]isoquinolin-2-one derivatives exhibit biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Studies have explored their use as anti-inflammatory, analgesic, and antihypertensive agents.
Industry: this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and industrial chemistry.
Mechanism of Action
The mechanism by which Pyrimido[2,1-a]isoquinolin-2-one exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells. The molecular targets and pathways involved vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[2,1-a]isoquinolin-2-one belongs to a broader class of fused isoquinoline derivatives. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Influence on Activity: The pyrimido[2,1-a]isoquinolinone scaffold (e.g., NU7107) shows superior DNA-PK inhibition compared to benzochromenones (e.g., NU7026), attributed to the rigid tricyclic system enhancing target binding . Pyrimido[6,1-a]isoquinolines (e.g., Trequinsin) prioritize PDE3/4 inhibition and cardiovascular effects, highlighting the impact of ring fusion position on biological targeting .
Substituent Effects: Morpholino groups at the 2-position (e.g., Compound 401) are critical for kinase inhibition, with modifications (e.g., 2,6-dimethylmorpholino in NU7107) improving potency and selectivity . 11b-Substituents in pyrimido[6,1-a]isoquinolines (e.g., methyl or phenyl) modulate conformational stability and antihypertensive activity .
Therapeutic Applications: Anticancer: Pyrimido[2,1-a]isoquinolinones radiosensitize tumors by disrupting DNA repair, while pyrrolo[2,1-a]isoquinolines focus on apoptosis via SAR-driven design . Cardiovascular: Pyrimido[6,1-a]isoquinolines (Trequinsin) remain gold standards for PDE3/4 inhibition, though newer derivatives like RPL554 show prolonged bronchodilator effects .
Synthetic Accessibility: Pyrimido[2,1-a]isoquinolinones are synthesized via RCM/aromatization or Pictet-Spengler reactions, whereas pyrido[2,1-a]isoquinolines require cyanoacrylate intermediates, limiting yield scalability .
Table 2: Pharmacokinetic and Selectivity Data
| Compound | Target | IC50 (µM) | Selectivity (vs. ATM, ATR, PI3-K) | Clinical Phase | Notes |
|---|---|---|---|---|---|
| NU7107 | DNA-PK | 0.19 | >100-fold selectivity | Preclinical | Radiosensitizer in HeLa cells |
| Compound 401 | DNA-PK/mTOR | 0.28/5.3 | >100-fold (PI3-K, ATM) | Research | Dual inhibitor, induces apoptosis |
| Trequinsin (PDE3/4) | PDE3/4 | N/A | N/A | Marketed | Antihypertensive, bronchodilator |
| RPL554 | PDE3/4 | 0.52 (TNF-α) | Long-acting (>12 h) | Phase II | Anti-inflammatory, inhaled formulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
